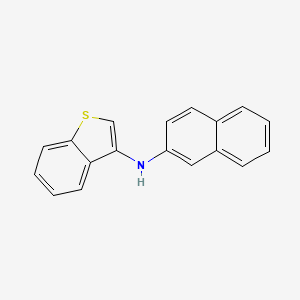
N-(naphthalen-2-yl)-1-benzothiophen-3-amine
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
N-Benzo[b]thien-3-yl-N-(2-naphthyl)-amine is a compound that combines the structural features of both benzo[b]thiophene and naphthalene
Méthodes De Préparation
Synthetic Routes and Reaction Conditions
The synthesis of N-Benzo[b]thien-3-yl-N-(2-naphthyl)-amine typically involves the coupling of benzo[b]thiophene and naphthalene derivatives. One common method is the palladium-catalyzed cross-coupling reaction, such as the Suzuki-Miyaura coupling, which involves the reaction of a benzo[b]thiophene boronic acid with a naphthalene halide in the presence of a palladium catalyst and a base . The reaction conditions often include the use of solvents like toluene or dimethylformamide (DMF) and temperatures ranging from 80°C to 120°C.
Industrial Production Methods
Industrial production of N-Benzo[b]thien-3-yl-N-(2-naphthyl)-amine may involve large-scale batch or continuous flow processes. These methods optimize reaction conditions to achieve high yields and purity. The use of automated reactors and advanced purification techniques, such as chromatography and crystallization, ensures the efficient production of the compound.
Analyse Des Réactions Chimiques
Types of Reactions
N-Benzo[b]thien-3-yl-N-(2-naphthyl)-amine undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized using reagents like potassium permanganate or chromium trioxide, leading to the formation of sulfoxides or sulfones.
Reduction: Reduction reactions can be carried out using hydrogen gas in the presence of a palladium catalyst, resulting in the formation of reduced amine derivatives.
Common Reagents and Conditions
Oxidation: Potassium permanganate, chromium trioxide, and hydrogen peroxide.
Reduction: Hydrogen gas with palladium catalyst, lithium aluminum hydride.
Substitution: Halogenating agents, organometallic reagents, and strong bases.
Major Products Formed
Oxidation: Sulfoxides, sulfones.
Reduction: Reduced amine derivatives.
Substitution: Functionalized thiophene and naphthalene derivatives.
Applications De Recherche Scientifique
N-Benzo[b]thien-3-yl-N-(2-naphthyl)-amine has several scientific research applications:
Organic Electronics: The compound is used in the development of organic semiconductors and light-emitting diodes (LEDs) due to its electronic properties.
Medicinal Chemistry: It serves as a building block for the synthesis of pharmaceutical compounds with potential therapeutic effects.
Materials Science: The compound is explored for its use in the fabrication of advanced materials with specific optical and electronic properties.
Mécanisme D'action
The mechanism of action of N-Benzo[b]thien-3-yl-N-(2-naphthyl)-amine involves its interaction with molecular targets through various pathways:
Molecular Targets: The compound can interact with enzymes, receptors, and other proteins, modulating their activity.
Pathways Involved: It may influence signaling pathways related to cellular processes such as apoptosis, proliferation, and differentiation.
Comparaison Avec Des Composés Similaires
N-Benzo[b]thien-3-yl-N-(2-naphthyl)-amine can be compared with other similar compounds, such as:
Benzo[b]thiophene derivatives: These compounds share the thiophene ring structure but differ in their substituents, leading to variations in their chemical and physical properties.
Naphthalene derivatives: Compounds with naphthalene rings exhibit different reactivity and applications based on their functional groups.
List of Similar Compounds
- Benzo[b]thiophene
- Naphthalene
- Thianaphthene-3-boronic acid
N-Benzo[b]thien-3-yl-N-(2-naphthyl)-amine stands out due to its unique combination of benzo[b]thiophene and naphthalene structures, offering distinct properties and applications in various scientific fields.
Propriétés
Formule moléculaire |
C18H13NS |
|---|---|
Poids moléculaire |
275.4 g/mol |
Nom IUPAC |
N-naphthalen-2-yl-1-benzothiophen-3-amine |
InChI |
InChI=1S/C18H13NS/c1-2-6-14-11-15(10-9-13(14)5-1)19-17-12-20-18-8-4-3-7-16(17)18/h1-12,19H |
Clé InChI |
CAZSMVIFHAEQEV-UHFFFAOYSA-N |
SMILES canonique |
C1=CC=C2C=C(C=CC2=C1)NC3=CSC4=CC=CC=C43 |
Origine du produit |
United States |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.
















